molecular formula C14H18N2O3 B3573812 2-cyclohexyl-N-(3-nitrophenyl)acetamide

2-cyclohexyl-N-(3-nitrophenyl)acetamide

Cat. No.: B3573812
M. Wt: 262.30 g/mol
InChI Key: UBFHMZTUJNXWSX-UHFFFAOYSA-N
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Description

2-Cyclohexyl-N-(3-nitrophenyl)acetamide is an acetamide derivative featuring a cyclohexyl group attached to the α-carbon of the acetamide backbone and a 3-nitrophenyl group as the N-substituent. The nitro group at the meta position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound's electronic properties, hydrogen-bonding capacity, and intermolecular interactions. This compound has been studied in structural biology and medicinal chemistry contexts, particularly in virtual screening campaigns targeting viral proteases such as SARS-CoV-2 Mpro (main protease) . Its structural attributes, including the lipophilic cyclohexyl moiety and polar nitro group, make it a versatile scaffold for exploring structure-activity relationships (SAR) in drug discovery.

Properties

IUPAC Name

2-cyclohexyl-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-14(9-11-5-2-1-3-6-11)15-12-7-4-8-13(10-12)16(18)19/h4,7-8,10-11H,1-3,5-6,9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFHMZTUJNXWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-Cyclohexyl-N-(3-pyridyl)acetamide (Z31792168)

  • Structure : Replaces the 3-nitrophenyl group with a 3-pyridyl ring.
  • Key Differences :
    • The pyridyl group introduces a basic nitrogen, enhancing water solubility compared to the nitro group.
    • In crystallographic studies (PDB ID: 5R84), this compound forms π-stacking interactions with SARS-CoV-2 Mpro, whereas the nitro group in 2-cyclohexyl-N-(3-nitrophenyl)acetamide may prioritize hydrogen bonding via nitro-oxygen atoms .
  • Applications : Used as a co-crystallized fragment in protease inhibition studies .

2-Chloro-N-(3-nitrophenyl)acetamide (Compound 1o)

  • Structure : Lacks the cyclohexyl group; chlorine replaces the α-carbon methyl group.
  • Key Differences :
    • Lower molecular weight (MW = 214.63 vs. ~275.3 for the cyclohexyl analogue).
    • Melting point: 91–92°C, indicating weaker intermolecular forces compared to bulkier derivatives .
    • The N–H bond adopts an anti conformation relative to the nitro group, facilitating intermolecular N–H⋯O hydrogen bonds in crystal packing .

2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (Y032-2235)

  • Structure : Substitutes cyclohexyl with a 4-fluorophenyl group.
  • Key Differences: LogP = 3.0066, suggesting lower lipophilicity than the cyclohexyl analogue (cyclohexyl likely increases logP). The fluorine atom introduces moderate electron-withdrawing effects, less pronounced than the nitro group .

Functional Group Modifications

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

  • Structure : Incorporates a sulfonyl group and a chloro-nitro substitution pattern.
  • Key Differences: The sulfonyl group enhances hydrogen-bond acceptor capacity (O atoms) compared to simple acetamides. Exhibits intermolecular C–H⋯O interactions in crystal lattices, a feature less common in non-sulfonylated analogues .

2-Cyano-N-(3-nitrophenyl)acetamide

  • Structure: Replaces the α-methyl group with a cyano substituent.
  • Key Differences: The cyano group is a stronger electron-withdrawing group than methyl, altering electronic distribution and reactivity. Higher sensitivity to hydrolysis due to the cyano group’s electrophilicity .

Table 1: Comparative Data for Selected Acetamide Derivatives

Compound Molecular Weight logP Melting Point (°C) Key Functional Groups Biological Relevance
This compound ~275.3* ~3.5† N/A Cyclohexyl, 3-nitro Protease inhibition
2-Chloro-N-(3-nitrophenyl)acetamide (1o) 214.63 ~2.8† 91–92 Chloro, 3-nitro Antidepressant candidate
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide 274.25 3.0066 N/A 4-Fluoro, 3-nitro Structural studies
2-Cyclohexyl-N-(3-pyridyl)acetamide ~244.3* ~2.0† N/A Cyclohexyl, 3-pyridyl Mpro co-crystallization

*Estimated based on molecular formula. †Predicted using analogous compounds.

Hydrogen-Bonding and Crystallographic Behavior

  • This compound : The nitro group facilitates N–H⋯O hydrogen bonds, critical for crystal packing and target binding. In contrast, 2-chloro-N-(3-methylphenyl)acetamide exhibits syn N–H conformation relative to the methyl group, while the nitro derivative adopts an anti conformation, optimizing hydrogen-bond networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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